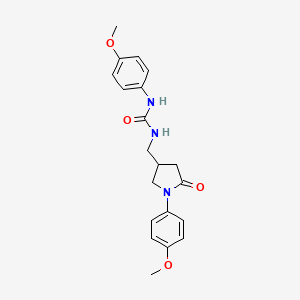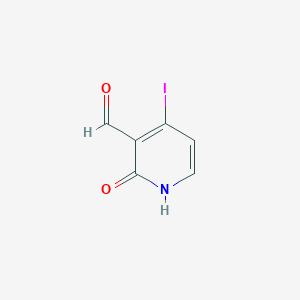
4-Bromo-2-(4-fluorobenzyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 4-Bromo-2-(4-fluorobenzyloxy)pyridine are not available in the search results, similar compounds such as 4-Bromo-2-fluorobenzonitrile can be synthesized through the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 4th position and a fluorobenzyloxy group at the 2nd position.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study on the synthesis and structural analysis of pyridine-based hydrazone derivatives, including a derivative closely related to 4-Bromo-2-(4-fluorobenzyloxy)pyridine, highlighted the importance of such compounds in the development of materials with potential nonlinear optical (NLO) properties. Ultrasonication techniques were used for rapid synthesis, and the structures were confirmed via spectral analysis and X-ray crystallography. Computational insights into the optimized geometry, NLO properties, and molecular interactions were obtained, demonstrating the compounds' significant NLO properties, which are crucial for materials science applications (Khalid et al., 2021).
Organic Synthesis Techniques
In another study, the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine was explored, showcasing the application of this compound derivatives in organic synthesis. These derivatives are crucial in medicinal chemistry and radiopharmaceutical applications, especially in the preparation of labeled compounds for imaging and diagnostic purposes (Proszenyák et al., 2005).
Material Science and Chemistry
Research into the synthesis of 2, 4, 6 – triaryl pyridines further illustrates the versatility of pyridine derivatives, including those related to this compound, in material science and chemistry. These compounds are synthesized through reactions involving similar derivatives, demonstrating their utility in creating materials with specific electronic and structural properties (Agarwal, 2012).
Antimicrobial and Biological Activity
A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their antimicrobial activities showcases the potential biological applications of pyridine derivatives. These compounds, including those structurally related to this compound, are evaluated for their antimicrobial properties, indicating their importance in the development of new therapeutic agents (Bayrak et al., 2009).
Corrosion Inhibition
Research into the electrochemical and theoretical insights on the adsorption and corrosion inhibition properties of novel pyridinium-derived ionic liquids for mild steel in 1 M HCl demonstrates the industrial and engineering applications of pyridine derivatives. These studies highlight the role of such compounds in protecting metals from corrosion, essential for extending the lifespan and durability of metal structures and components (El-hajjaji et al., 2020).
Safety and Hazards
While specific safety data for 4-Bromo-2-(4-fluorobenzyloxy)pyridine is not available, similar compounds such as 4-Bromo-2-fluoropyridine are classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, STOT SE 3, and are harmful if swallowed, cause serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGFHWITZZHJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2392363.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)
![2-Chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B2392366.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)

![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![7-Phenoxy-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2392379.png)
